molecular formula C3H8ClOP B3048298 Phosphine oxide, (chloromethyl)dimethyl- CAS No. 1638-75-1

Phosphine oxide, (chloromethyl)dimethyl-

Cat. No. B3048298
CAS RN: 1638-75-1
M. Wt: 126.52 g/mol
InChI Key: VACOMSNNWGXHSF-UHFFFAOYSA-N
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Description

Phosphine oxide, (chloromethyl)dimethyl- is a type of phosphine oxide . Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides . The parent compound phosphine oxide (H3PO) is unstable .


Synthesis Analysis

Tertiary phosphine oxides, like (chloromethyl)dimethylphosphine oxide, are usually prepared by oxidation of tertiary phosphines . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has been applied in the synthesis of new representatives of diphosphines .


Molecular Structure Analysis

The molecular formula of (chloromethyl)dimethylphosphine oxide is C3H8ClOP . It has an average mass of 126.522 Da and a monoisotopic mass of 126.000130 Da . Tertiary phosphine oxides are tetrahedral compounds . The P-O bond is short and polar .


Chemical Reactions Analysis

Phosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid PxHy . Secondary phosphine oxides often undergo further oxidation, which enriches their chemistry .

Scientific Research Applications

1. Synthesis of New Compounds

(Chloromethyl)dimethyl-phosphine oxide is a valuable reagent in the synthesis of various phosphine oxides, which have diverse applications. For instance, Varbanov, Tosheva, and Borisov (1990) demonstrated the preparation of new dimethyl(methyleneoxyaryl)phosphine oxides using (chloromethyl)dimethyl-phosphine oxide and sodium phenolates. This process illustrates its role in creating compounds with different numbers of phosphoryl groups (Varbanov, Tosheva, & Borisov, 1990).

2. Fire-Retardant Properties

Varbanov and Borissov (1984) synthesized furfuryl-containing tertiary phosphine oxides from (chloromethyl)dimethyl-phosphine oxide, leading to the creation of phosphorus-containing furan polymers with reduced flammability. This indicates its potential use in developing fire-retardant materials (Varbanov & Borissov, 1984).

3. Complexation with Metal Salts

Research by Raevskii et al. (1983) found that dimethyl (chloromethyl)-phosphine oxide showed sensitivity to complexation with various metal salts, suggesting its use in forming metal complexes. This could be relevant in areas such as catalysis and material science (Raevskii et al., 1983).

4. Polymer Modification

Wang et al. (2000) utilized a related compound, bis 4-carboxyphenyl phenyl phosphine oxide, prepared from a dimethyl compound, to create flame-resistant poly(ethylene terephthalate). This demonstrates the utility of phosphine oxides in enhancing polymer properties like flame resistance and thermal stability (Wang, Wang, & Yan, 2000).

5. Conformational Analysis

Studies by Raevskii et al. (1973, 1981) on various derivatives of (chloromethyl)dimethyl-phosphine oxide contributed to the understanding of molecular conformations in different phases, providing valuable insights for the design of molecular structures in chemistry (Raevskii et al., 1973), (Raevskii et al., 1981).

Mechanism of Action

Safety and Hazards

While specific safety and hazards information for (chloromethyl)dimethylphosphine oxide was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for (chloromethyl)dimethylphosphine oxide were not found, phosphine oxides in general are a topic of ongoing research. For example, the use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

properties

IUPAC Name

chloro(dimethylphosphoryl)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClOP/c1-6(2,5)3-4/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACOMSNNWGXHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061839
Record name Phosphine oxide, (chloromethyl)dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638-75-1
Record name (Chloromethyl)dimethylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphine oxide, (chloromethyl)dimethyl-
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Record name Phosphine oxide, (chloromethyl)dimethyl-
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Record name Phosphine oxide, (chloromethyl)dimethyl-
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Record name (chloromethyl)dimethylphosphine oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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